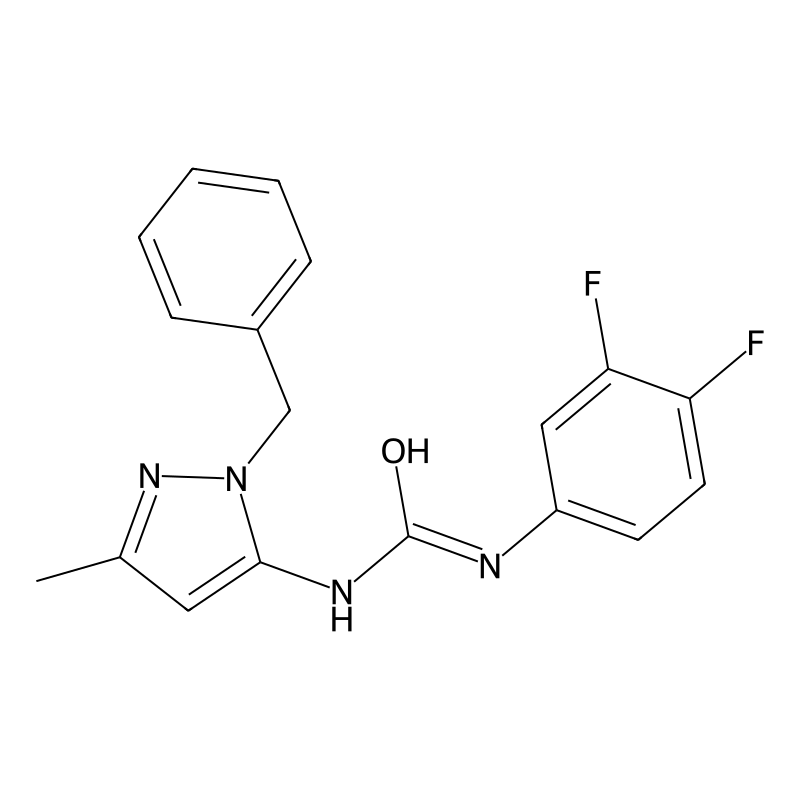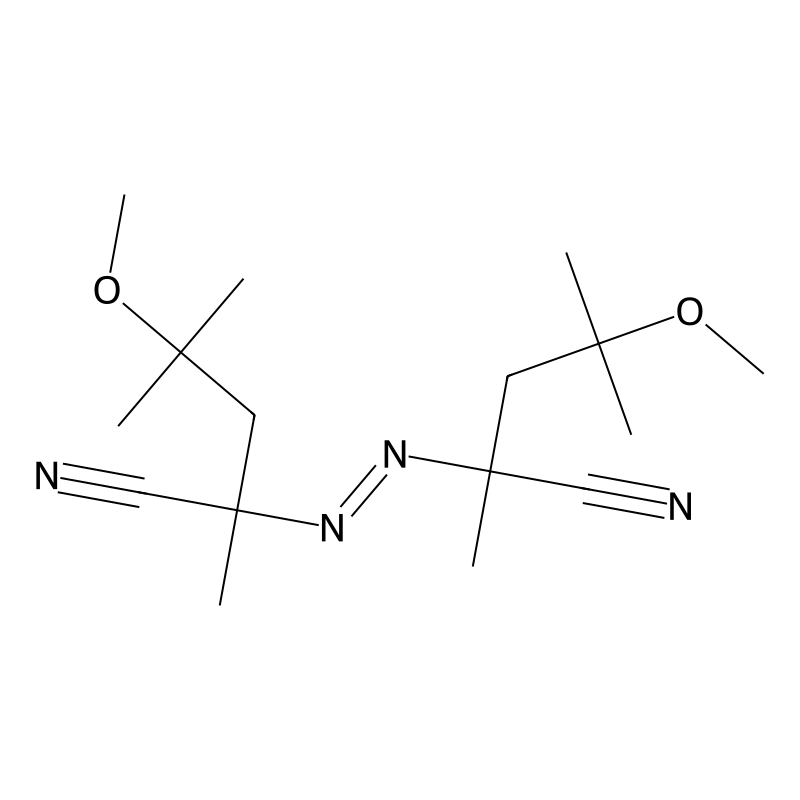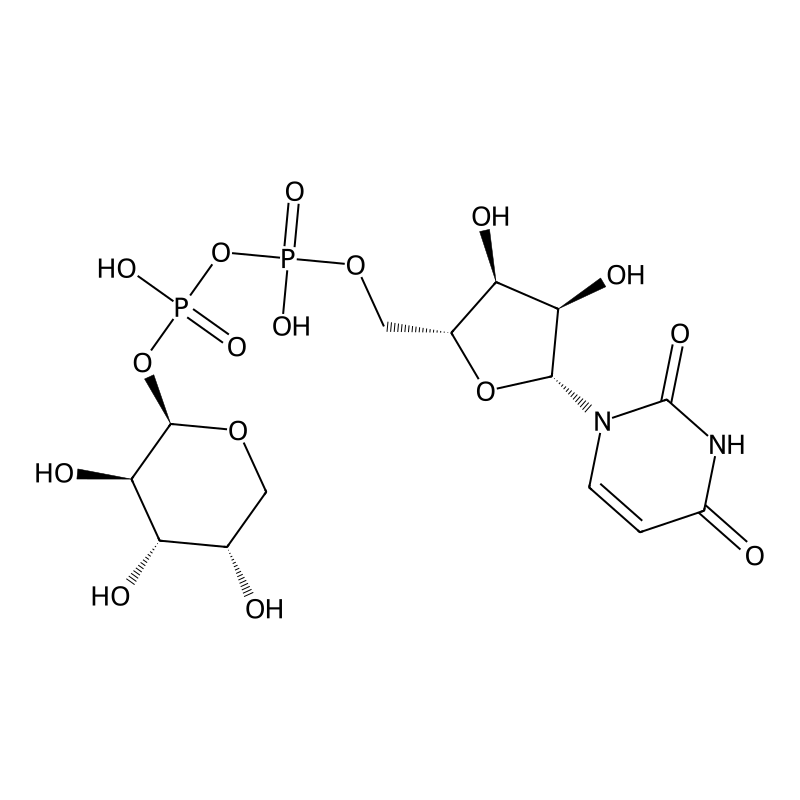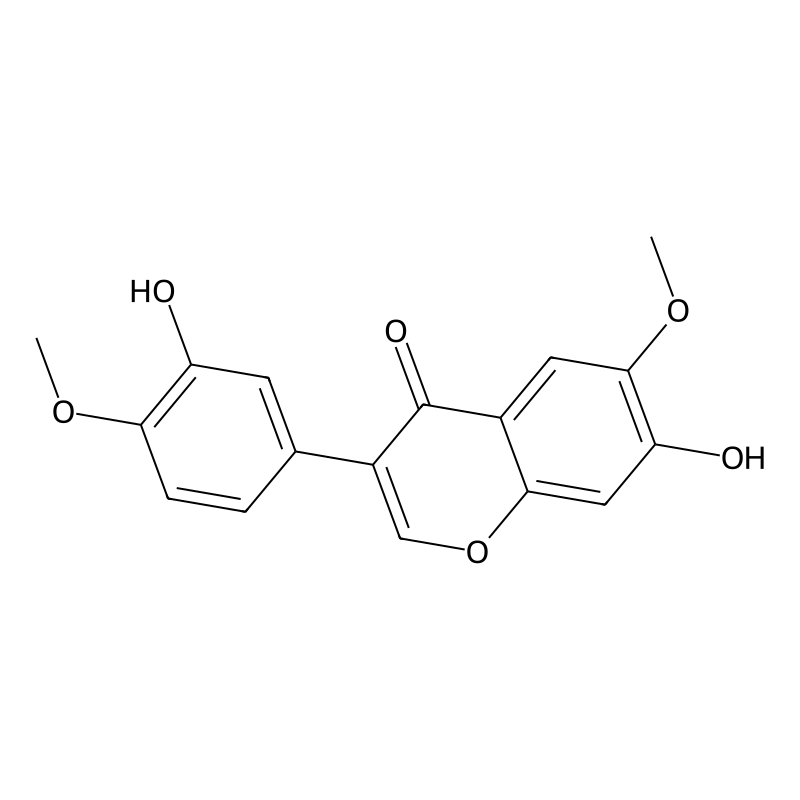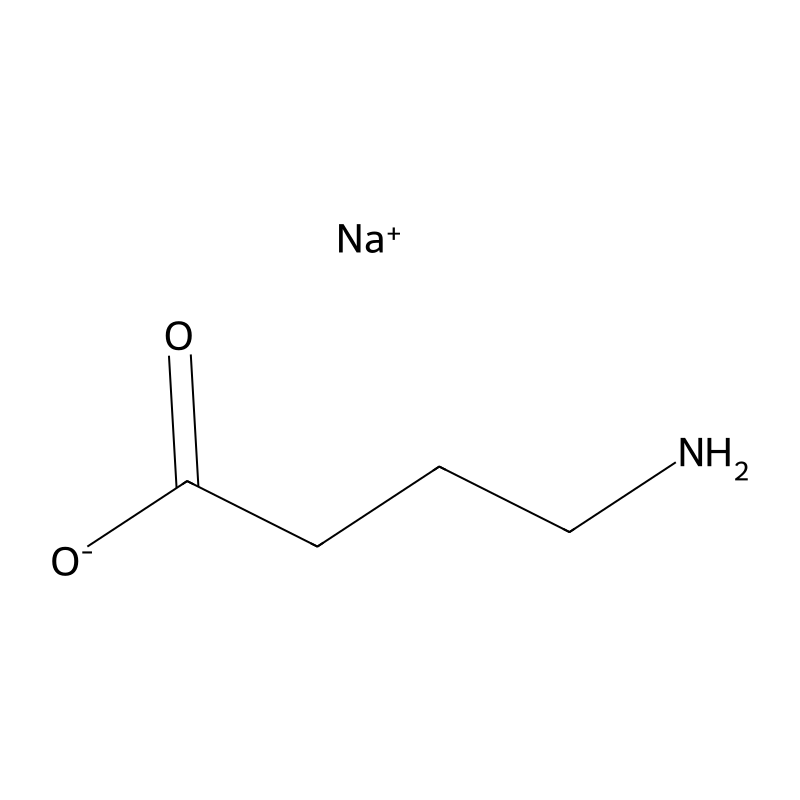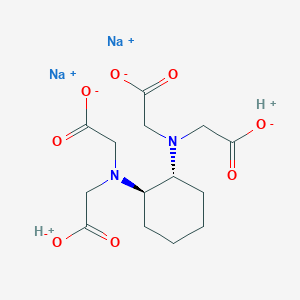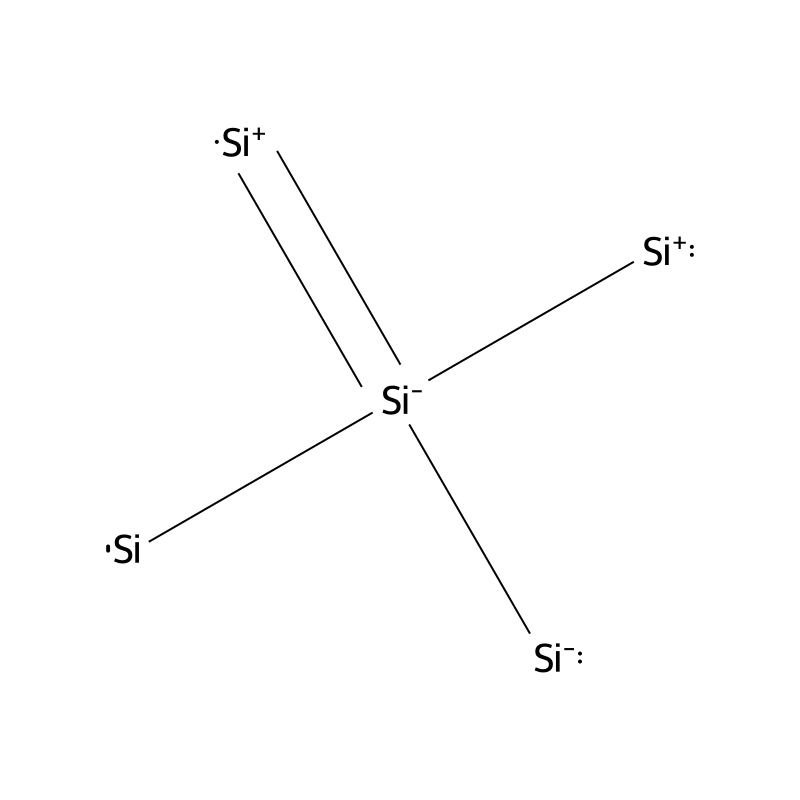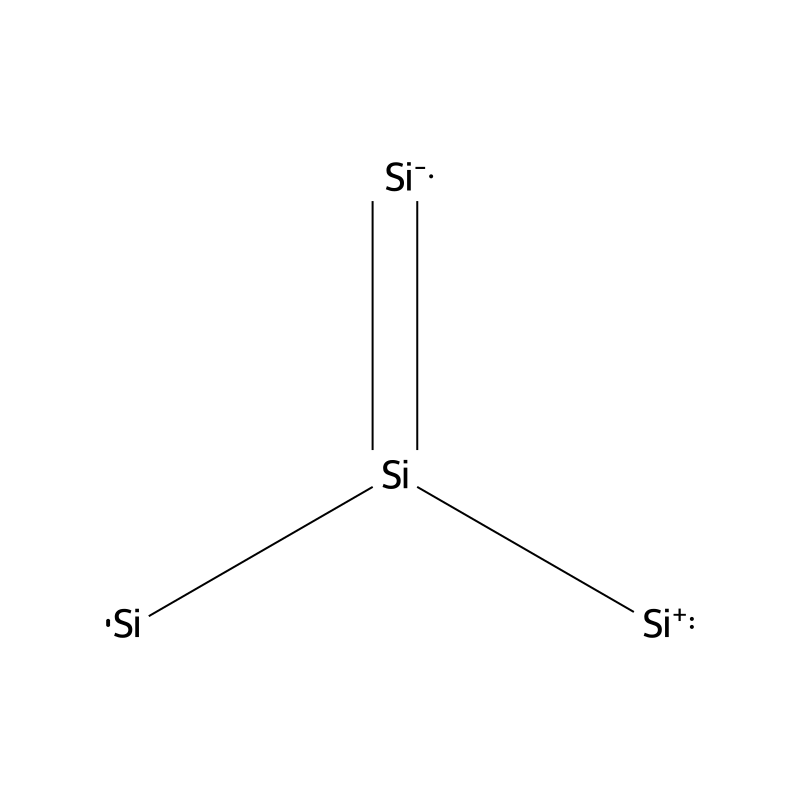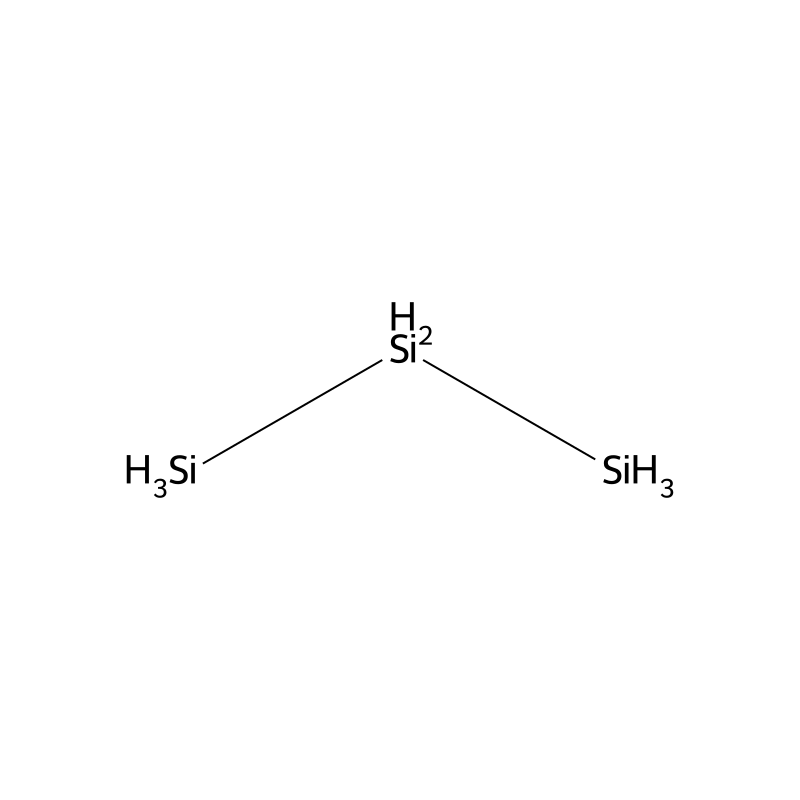3,3'-Diaminobenzidine tetrahydrochloride
C12H18Cl4N4
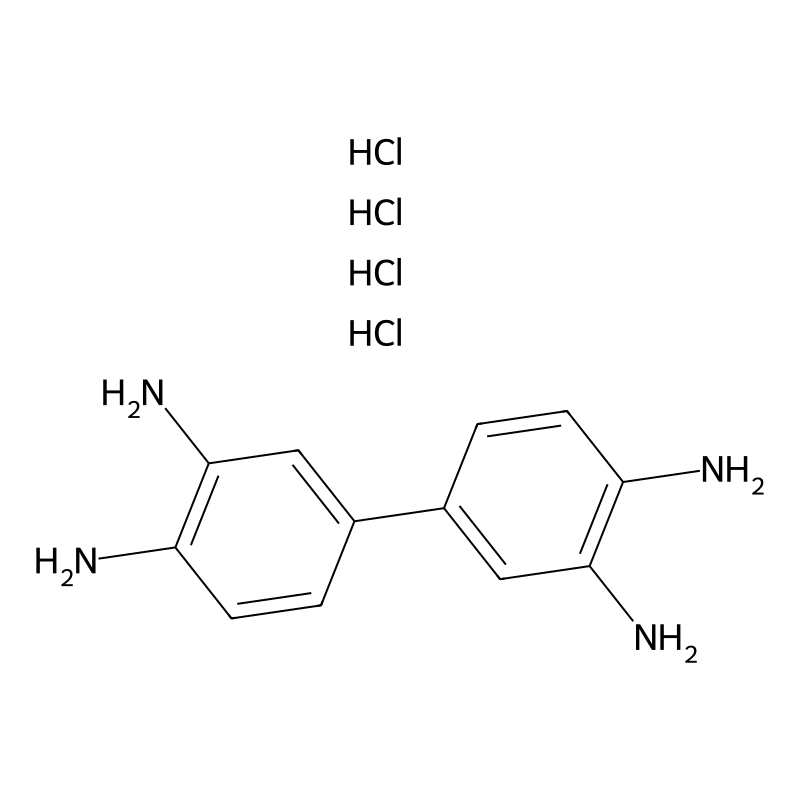
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C12H18Cl4N4
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Immunohistochemistry (IHC):
DAB is a chromogen (a substance that produces color) widely used in IHC []. It acts as a substrate for the enzyme horseradish peroxidase (HRP), which is commonly linked to secondary antibodies in IHC procedures. When HRP reacts with DAB in the presence of hydrogen peroxide, a brown precipitate forms, marking the location of the target antigen within the tissue sample [, ]. This allows researchers to visualize and study the distribution and abundance of specific proteins or other molecules of interest in tissues [].
Western Blotting:
DAB can also be used in Western blotting to detect proteins separated by gel electrophoresis []. Similar to IHC, DAB serves as a substrate for HRP conjugated to secondary antibodies. The HRP-DAB reaction leads to the formation of a visible band, indicating the presence of the target protein at a specific size based on its position on the gel [].
Other Applications:
DAB finds applications in other areas of scientific research, such as:
- Fluorescent in situ hybridization (FISH): DAB can be used as a chromogenic label in FISH experiments to visualize specific DNA sequences on chromosomes [].
- Detection of specific molecules: DAB can be employed in assays to detect the activity of certain enzymes, such as selenium peroxidase, by its ability to act as a substrate [].
3,3'-Diaminobenzidine tetrahydrochloride is an organic compound widely utilized in biochemical applications, particularly as a chromogenic substrate for peroxidase. This compound is significant in histological staining, where it reacts with peroxidase enzymes to produce a visible, insoluble brown product. The chemical structure is characterized by its molecular formula and a molecular weight of approximately 360.10 g/mol . It is commonly available in its hydrated form, enhancing its solubility and stability for laboratory use.
The primary reaction involving 3,3'-Diaminobenzidine tetrahydrochloride occurs when it interacts with peroxidase in the presence of hydrogen peroxide. This enzymatic reaction catalyzes the oxidation of 3,3'-Diaminobenzidine, resulting in the formation of a dark brown precipitate that can be visualized under a microscope. The reaction can be summarized as follows:
- Oxidation Reaction:
This reaction is crucial for various immunohistochemical techniques where the visualization of specific proteins or antigens is required .
3,3'-Diaminobenzidine tetrahydrochloride exhibits notable biological activity as it serves as a substrate for peroxidase enzymes. Its ability to form a colored product upon enzymatic reaction makes it an effective marker for detecting peroxidase activity in tissues. This property has been exploited in numerous studies to visualize cellular components and assess enzyme activity in various biological samples, including brain tissues and cultured cells .
The synthesis of 3,3'-Diaminobenzidine tetrahydrochloride typically involves several steps:
- Starting Materials: The synthesis begins with the appropriate aniline derivatives.
- Diazotization: Aniline is diazotized using nitrous acid.
- Coupling Reaction: The diazonium salt is then coupled with another aniline derivative to form the biphenyl structure characteristic of 3,3'-Diaminobenzidine.
- Tetrahydrochloride Formation: Finally, the product is treated with hydrochloric acid to yield the tetrahydrochloride salt.
This multi-step process requires careful control of conditions to ensure high yield and purity of the final product .
While these compounds may serve similar functions as chromogens or substrates for enzymatic reactions, 3,3'-Diaminobenzidine tetrahydrochloride stands out due to its specific reactivity with peroxidases and the distinct brown precipitate it forms upon oxidation .
Studies investigating the interactions of 3,3'-Diaminobenzidine tetrahydrochloride have focused on its behavior with various enzymes and substrates. Notably, it has been shown to interact specifically with horseradish peroxidase, enhancing its utility as a detection method in immunological assays. Furthermore, research has indicated potential interactions with other biological molecules, which could influence its efficacy as a staining agent .
Physical Description
Color/Form
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Decomposition
Melting Point
UNII
GHS Hazard Statements
H341 (97.92%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (93.75%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Health Hazard
